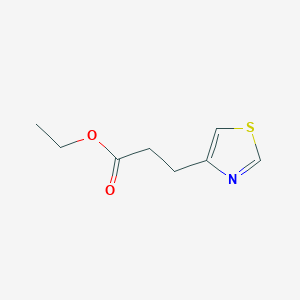

Ethyl3-(thiazol-4-yl)propanoate

Description

Ethyl 3-(thiazol-4-yl)propanoate is a heterocyclic ester featuring a thiazole ring substituted at the 4-position with a propanoate ethyl ester chain. Thiazole derivatives are renowned for their diverse pharmacological and chemical applications, including roles as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis.

Properties

IUPAC Name |

ethyl 3-(1,3-thiazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXAADAEOFUMLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CSC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Construction via Halogenation and Thiourea Cyclization

A common approach begins with halogenation of an acetophenone derivative using phenyltrimethylammonium tribromide, followed by reaction with thiourea to form a 2-aminothiazole intermediate. For example:

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Acetophenone + phenyltrimethylammonium tribromide, RT, 1 h | α-bromoacetophenone derivative | - | Bromination at α-position |

| 2 | Reaction with thiourea, 65–75 °C, 2 h | 2-Aminothiazole derivative | 57% | Cyclization forms thiazole ring |

This method was reported with detailed NMR and MS characterization confirming the intermediate structure.

Acetylation and Functionalization of Thiazole

The 2-aminothiazole intermediate is acetylated using acetic anhydride in pyridine at 60 °C, yielding an acetylated thiazole derivative. This intermediate can undergo further functionalization at the 5-position of the thiazole ring:

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 3 | Acetic anhydride, pyridine, 60 °C, 1 h | Acetylated thiazole | 88% | Acetyl protection for further steps |

| 4 | Functionalization with 2-methylpyrrolidine, N,N-diisopropylethylamine, 100 °C, 30 min | Substituted thiazole intermediate | - | Introduces side chain at 5-position |

Subsequent deacetylation and hydrolysis steps yield key intermediates for coupling reactions.

Coupling with Propanoate Esters

The key thiazole intermediate is coupled with ethyl acrylate or related esters under basic or palladium-catalyzed conditions to introduce the ethyl 3-(thiazol-4-yl)propanoate moiety. Hydrolysis or esterification steps finalize the ester formation:

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 5 | Coupling with ethyl acrylate, base or Pd catalyst | Ethyl 3-(thiazol-4-yl)propanoate derivative | Variable | Ester group introduced via Michael addition or substitution |

| 6 | Hydrolysis or esterification under reflux or microwave irradiation | Final ethyl 3-(thiazol-4-yl)propanoate | 83% (reported) | Purification by silica gel chromatography |

Microwave-assisted reactions at elevated temperatures (e.g., 120 °C for 15 min) have been shown to enhance yields and reduce reaction times.

Alternative Synthetic Routes

Thiazole Formation via Modified Cyclization of Nitriles

An alternative method involves the cyclization of nitriles with 1,4-dithian-2,5-diol in trifluoroethanol under microwave irradiation, followed by triethylamine addition. This method yields thiazole derivatives that can be further esterified:

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Nitrile + 1,4-dithian-2,5-diol + triethylamine, microwave, 60 °C, 390 min | Thiazole derivative | Moderate | Microwave-assisted cyclization |

| 2 | Purification by flash chromatography (EtOAc/hexanes) | Isolated thiazole | - | Efficient purification |

This method is noted for its mild conditions and applicability to diverse nitrile substrates.

Esterification via Lithiation and Reaction with Ethyl Chloroformate

A classical approach to introduce the ethyl ester involves lithiation of a suitable precursor (e.g., 4-methoxyphenylacetonitrile) at low temperature (-78 °C) with n-butyllithium, followed by reaction with ethyl chloroformate:

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Substrate + n-BuLi, THF, -78 °C | Lithiated intermediate | - | Controlled low temperature lithiation |

| 2 | Addition of ethyl chloroformate, RT | Ethyl ester derivative | Moderate | Quenching and extraction follow |

This method provides a direct route to ethyl esters but requires careful temperature control and handling of reactive organolithium reagents.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation + Thiourea Cyclization | Acetophenone derivatives | Phenyltrimethylammonium tribromide, thiourea, 65–75 °C | ~57% (intermediate) | Straightforward ring formation | Multi-step, moderate yields |

| Acetylation + Functionalization | 2-Aminothiazole | Acetic anhydride, pyridine, 60 °C | ~88% (acetylation) | Protects amine for further reactions | Requires deprotection steps |

| Coupling with Ethyl Acrylate | Thiazole intermediates | Base or Pd catalyst, microwave heating | Up to 83% | Efficient ester formation | Catalyst cost, reaction optimization needed |

| Microwave-assisted Nitrile Cyclization | Nitriles + 1,4-dithian-2,5-diol | Microwave, triethylamine, trifluoroethanol | Moderate | Mild conditions, versatile substrates | Longer microwave time (6.5 h) |

| Lithiation + Ethyl Chloroformate | Nitriles or related substrates | n-BuLi, ethyl chloroformate, -78 °C to RT | Moderate | Direct ester introduction | Sensitive reagents, low temperature |

Research Findings and Optimization Notes

- Microwave irradiation significantly reduces reaction times in thiazole formation and esterification steps, improving yields and operational efficiency.

- Protection of amino groups via acetylation enhances selectivity in subsequent functionalization steps, preventing side reactions.

- Palladium-catalyzed coupling reactions provide a robust method for ester introduction but require careful optimization to avoid catalyst poisoning and side products.

- The choice of solvent (e.g., tetrahydrofuran, trifluoroethanol) and base (e.g., triethylamine, sodium hydroxide) critically influences reaction rates and product purity.

- Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate gradients, ensuring high purity of final esters.

The preparation of Ethyl 3-(thiazol-4-yl)propanoate is well-established through multi-step synthetic routes involving thiazole ring formation, functional group protection, and ester introduction. Microwave-assisted protocols and palladium-catalyzed couplings have modernized these methods, offering improved yields and reduced reaction times. Selection of starting materials and reaction conditions must be tailored to optimize yield and purity, with chromatographic purification as a standard final step.

This comprehensive analysis integrates diverse research findings to provide an authoritative guide for the preparation of Ethyl 3-(thiazol-4-yl)propanoate suitable for medicinal chemistry and material science applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(thiazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Potential

Research has indicated that Ethyl 3-(thiazol-4-yl)propanoate exhibits significant anticancer properties. The thiazole moiety plays a crucial role in modulating biochemical pathways associated with cancer cell proliferation. Studies have shown that compounds containing thiazole rings can inhibit key enzymes involved in tumor growth, making them valuable candidates for cancer therapeutics .

2. Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory and analgesic effects. It is believed to interact with molecular targets that mediate inflammatory responses, potentially providing relief from conditions characterized by chronic inflammation.

3. Antimicrobial Activity

Ethyl 3-(thiazol-4-yl)propanoate has demonstrated antimicrobial properties against various pathogens. Its ability to inhibit bacterial and fungal growth makes it a candidate for developing new antimicrobial agents .

Agricultural Applications

1. Pesticide Development

In agriculture, Ethyl 3-(thiazol-4-yl)propanoate has been explored for its potential use as a pesticide. Its biological activity suggests it could be effective against agricultural pests, contributing to integrated pest management strategies.

2. Plant Growth Regulation

Research indicates that the compound may also influence plant growth and development, making it a candidate for use as a plant growth regulator. This could enhance crop yields and resilience against environmental stressors.

Synthetic Applications

Ethyl 3-(thiazol-4-yl)propanoate is synthesized through the reaction of thiazole derivatives with ethyl bromoacetate under basic conditions, typically using potassium carbonate as the base in an organic solvent like ethanol. The synthesis process can be optimized to improve yield and purity, employing techniques such as continuous flow reactors.

Case Study 1: Anticancer Activity

A study conducted by Farag et al. (2022) synthesized novel thiazole derivatives, including Ethyl 3-(thiazol-4-yl)propanoate, and evaluated their anticancer activity against various cancer cell lines. The results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity against specific cancer types, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Properties

In another investigation, Ethyl 3-(thiazol-4-yl)propanoate was tested for its efficacy against common bacterial strains. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Application Area |

|---|---|---|

| Ethyl 3-(thiazol-4-yl)propanoate | Anticancer, Anti-inflammatory | Medicinal Chemistry |

| 4-Thiazolecarboxylic acid | Antimicrobial | Medicinal Chemistry |

| Thiazolidinone derivatives | Antidiabetic | Medicinal Chemistry |

| Thiazole-based pesticides | Insecticidal | Agriculture |

Mechanism of Action

The mechanism of action of Ethyl3-(thiazol-4-yl)propanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Heterocyclic Core Influence: Ethyl 3-(thiazol-4-yl)propanoate’s thiazole ring enhances electron-deficient character compared to chromene-based analogs (e.g., ), affecting reactivity in nucleophilic substitutions. The phenylsulfonylacetamido group in compound 6c introduces steric bulk and polar sulfonamide interactions, increasing molecular weight (393.43 vs. 185.24) and altering solubility.

Substituent-Driven Bioactivity: Methyl or cinnamoyl substitutions on the thiazole ring (e.g., compound 24) significantly elevate XLogP3 (4.5 vs. ~1.5), suggesting improved membrane permeability for drug candidates. The cyanophenyl variant () exhibits higher hydrophobicity (XLogP3 = 2.2) than the parent thiazole compound, favoring CNS-targeting applications.

Synthetic Flexibility: Ethyl 3-(thiazol-4-yl)propanoate derivatives are synthesized via nucleophilic acyl substitution or condensation reactions (e.g., , Scheme 1), whereas chromene analogs require multi-step cyclization.

Reactivity and Functionalization Potential

- Ester Hydrolysis: The ethyl ester group in Ethyl 3-(thiazol-4-yl)propanoate can be hydrolyzed to a carboxylic acid under basic conditions, analogous to compound 24, enabling conjugation with amines or alcohols for prodrug development.

- Thiazole Ring Modifications : The 4-position thiazole hydrogen is susceptible to electrophilic substitution, as seen in the synthesis of sulfonamide derivatives (e.g., 6c).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.